Coronary Vasodilation Potency in Perfused Heart
In the retrogradely perfused, paced rat heart, the (+)-enantiomer of bepridil (corresponding to (R)-bepridil) was 4.27 times more potent in increasing coronary flow than the (-)-enantiomer [1]. This stereoselectivity was measured against the (S)-(-)-enantiomer in the same preparation under identical conditions, including pacing rate and perfusion pressure. The two enantiomers showed a similar 3–4 fold stereoselectivity on both coronary flow and maximum systolic left ventricular pressure (MSLVP), with the lower stereoselectivity factor (sf) distinguishing bepridil from verapamil-type compounds where sf values for MSLVP depression reach much higher levels in favor of (-)-enantiomers [1].
| Evidence Dimension | Coronary flow increase (vasodilation potency) |
|---|---|
| Target Compound Data | (R)-(+)-bepridil: 4.27-fold more potent |
| Comparator Or Baseline | (S)-(-)-bepridil: baseline potency (1.0×) |
| Quantified Difference | 4.27-fold potency ratio |
| Conditions | Retrogradely perfused, paced rat heart (Langendorff preparation); 1988 study by van Amsterdam et al. |
Why This Matters
For experiments requiring precise control of coronary vasodilation, using (R)-bepridil rather than racemic or (S)-bepridil avoids a >4-fold uncertainty in effective concentration at the vascular target, directly affecting dose selection and data reproducibility.
- [1] van Amsterdam FT, Haas M, Zaagsma J. Stereoisomers of calcium antagonists discriminate between coronary vascular and myocardial sites. Naunyn-Schmiedeberg's Arch Pharmacol. 1988;337(2):213-219. PMID: 3259292. View Source
